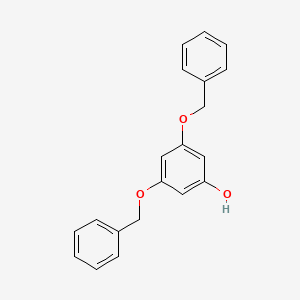

3,5-Dibenzyloxyphenol

説明

Structure

3D Structure

特性

IUPAC Name |

3,5-bis(phenylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c21-18-11-19(22-14-16-7-3-1-4-8-16)13-20(12-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQJBICMACXNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473868 | |

| Record name | 3,5-dibenzyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63604-98-8 | |

| Record name | 3,5-dibenzyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibenzyloxyphenol

Strategies for Selective O-Benzylation of Resorcinol (B1680541) and Phloroglucinol (B13840) Derivatives

The direct selective benzylation of multi-hydroxylated aromatic systems like resorcinol and phloroglucinol presents a significant synthetic challenge due to the presence of multiple reactive hydroxyl groups. Achieving regioselectivity is paramount to obtaining the desired 3,5-dibenzyloxyphenol.

Control of Regioselectivity in Multi-Hydroxylated Aromatic Systems

Controlling the regioselectivity in the benzylation of polyhydroxybenzenes is crucial for the efficient synthesis of this compound. The primary challenge lies in selectively protecting the hydroxyl groups at the 1 and 3 positions of a 1,3,5-trihydroxybenzene (phloroglucinol) core, leaving the 5-position free, or selectively benzylating the two hydroxyl groups of resorcinol.

Several strategies have been developed to achieve this control. numberanalytics.com One common approach involves the use of directing groups, which can sterically hinder or electronically influence a particular reaction site to favor benzylation at other positions. numberanalytics.com The choice of solvent, temperature, and base can also significantly impact the regiochemical outcome of the reaction. numberanalytics.com For instance, the use of polar aprotic solvents can sometimes reduce the extent of undesired side reactions. tandfonline.com

Catalysts also play a vital role in directing the reaction to the desired hydroxyl groups. numberanalytics.com By carefully designing a catalyst, it is possible to influence the regioselectivity of the benzylation process. numberanalytics.com Furthermore, the use of organotin intermediates, formed by reacting the polyhydroxy compound with reagents like bis(tributyltin) oxide, can activate specific hydroxyl groups for regioselective etherification. researchgate.netresearchgate.net

Prevention of Unwanted Side Reactions, e.g., C-Benzylation

A significant side reaction in the O-benzylation of phenols is C-benzylation, where the benzyl (B1604629) group attaches directly to the aromatic ring instead of the hydroxyl oxygen. tandfonline.com This is particularly problematic in electron-rich systems like phloroglucinol and resorcinol. tandfonline.comnih.gov The formation of C-alkylated byproducts complicates the purification process and reduces the yield of the desired O-benzylated product. tandfonline.com

Several methods can be employed to minimize C-benzylation. The choice of the benzylating agent is critical. While benzyl halides like benzyl chloride and benzyl bromide are commonly used, they can lead to significant C-alkylation. tandfonline.com Benzyl p-toluenesulphonate has been presented as an alternative O-benzylating agent that can reduce the occurrence of this side reaction. tandfonline.com The use of polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) can also help to suppress C-alkylation. tandfonline.com Additionally, controlling the reaction conditions, such as temperature and the nature of the base, is essential. Milder bases and lower temperatures generally favor O-alkylation over C-alkylation. nih.gov

Alternative Synthetic Routes and Precursor Utilization

Besides the direct selective benzylation of resorcinol or phloroglucinol, several alternative synthetic routes have been developed for the preparation of this compound. These methods often involve the use of precursors that are strategically modified to facilitate the desired benzylation pattern.

Approaches from 1,3,5-Benzenetriol (Phloroglucinol) via Mono-Protected Intermediates

A common and effective strategy for synthesizing this compound involves starting with 1,3,5-benzenetriol (phloroglucinol) and utilizing a mono-protected intermediate. Direct statistical benzylation of phloroglucinol often results in a complex mixture of products. uea.ac.uk To circumvent this, one of the three hydroxyl groups is first protected with a suitable protecting group. This mono-protected phloroglucinol can then be subjected to benzylation, directing the benzyl groups to the two remaining free hydroxyls. Subsequent deprotection of the initial protecting group yields the target this compound. This stepwise approach allows for greater control over the substitution pattern and leads to higher yields of the desired product. uea.ac.uk

Synthesis via Functional Group Transformation, e.g., Baeyer–Villiger Oxidation of Precursors

The Baeyer-Villiger oxidation is a powerful tool in organic synthesis that can be employed to create phenolic hydroxyl groups from corresponding ketones. sigmaaldrich.comnumberanalytics.com This reaction involves the oxidation of a ketone to an ester or a lactone using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). numberanalytics.comnih.gov In the context of synthesizing this compound, a precursor ketone, specifically 3,5-dibenzyloxyacetophenone, can be subjected to Baeyer-Villiger oxidation. This transforms the acetyl group into an acetate (B1210297) ester, which can then be hydrolyzed to afford the desired this compound. This method offers an alternative pathway that leverages a different type of chemical transformation to achieve the final product. The regioselectivity of the Baeyer-Villiger oxidation is a key feature, depending on the migratory aptitude of the groups attached to the carbonyl. sigmaaldrich.comquimicaorganica.org

The following table summarizes the key aspects of the Baeyer-Villiger oxidation:

| Feature | Description |

| Reaction | Oxidation of a ketone to an ester or a cyclic ketone to a lactone. sigmaaldrich.comnih.gov |

| Reagents | Typically peroxyacids like m-CPBA, peroxyacetic acid, or hydrogen peroxide. sigmaaldrich.comnih.gov |

| Key Intermediate | Criegee intermediate. numberanalytics.com |

| Application | Useful for introducing an oxygen atom adjacent to a carbonyl group. sigmaaldrich.com |

| Selectivity | The reaction is generally regioselective and stereospecific. sigmaaldrich.com |

Derivation from Diacetoxy- or Other Protected Phenolic Compounds

The following table provides examples of different synthetic strategies and their key features:

| Synthetic Strategy | Precursor | Key Steps | Reference |

| Selective O-Benzylation | Resorcinol/Phloroglucinol | Control of regioselectivity, prevention of C-benzylation. | numberanalytics.comtandfonline.com |

| Mono-protected Intermediate | 1,3,5-Benzenetriol | Mono-protection, dibenzylation, deprotection. | uea.ac.uk |

| Baeyer-Villiger Oxidation | 3,5-Dibenzyloxyacetophenone | Oxidation of ketone to ester, hydrolysis. | sigmaaldrich.comnih.gov |

| Protected Phenolic Compounds | 3,5-Diacetoxyphenol | Deprotection, selective benzylation. | jmchemsci.com |

Optimization of Synthetic Pathways and Reaction Efficiencies

The primary route for synthesizing this compound typically involves the dibenzylation of phloroglucinol. This reaction is a Williamson ether synthesis, where two of the three hydroxyl groups of phloroglucinol react with a benzyl halide in the presence of a base. The efficiency of this synthesis is highly dependent on the reaction conditions.

The yield of this compound is significantly affected by the choice of solvent, base, and reaction temperature. These factors influence the reaction kinetics, solubility of reactants, and the prevalence of side reactions.

Solvents: The polarity of the solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents are often favored as they can dissolve the phenoxide intermediate without solvating the cation of the base too strongly, thus enhancing the nucleophilicity of the phenoxide. The nature of the solvent can influence reaction rates and yields. researchgate.netnih.gov For instance, solvents with higher dielectric constants can lead to higher yields in similar reactions. researchgate.net

Bases: The choice of base is crucial for the deprotonation of the phenolic hydroxyl groups of phloroglucinol to form the more nucleophilic phenoxide ions. The strength and steric hindrance of the base can affect the reaction's selectivity and rate. Common bases used in such syntheses include potassium carbonate (K₂CO₃) and sodium hydride (NaH). ku.edu The base's strength must be sufficient to deprotonate the phenol (B47542) but not so strong as to cause unwanted side reactions.

The following table illustrates a hypothetical optimization of the synthesis of this compound based on common principles for Williamson ether syntheses.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetone | K₂CO₃ | 60 | Data Not Available |

| 2 | DMF | K₂CO₃ | 80 | Data Not Available |

| 3 | THF | NaH | 25 (Room Temp) | Data Not Available |

| 4 | Acetonitrile | Cs₂CO₃ | 80 | Data Not Available |

Achieving high purity of this compound is essential for its subsequent use. Advanced purification techniques are employed to remove unreacted starting materials, byproducts like 1,3,5-tribenzyloxybenzene and 3,5-dihydroxybenzyl alcohol, and other impurities.

Flash Chromatography: Flash chromatography is a widely used technique for the purification of organic compounds. uct.ac.za It is a rapid form of column chromatography that uses positive pressure to force the solvent through the column, leading to faster separation times. uct.ac.za The choice of the stationary phase (commonly silica (B1680970) gel) and the mobile phase (eluent) is critical for effective separation. uct.ac.za The polarity of the eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is gradually increased to elute compounds of increasing polarity. The optimization of the eluent system is key to achieving high resolution between the desired product and impurities. hawach.com For instance, a gradient elution starting with a low polarity solvent system and gradually increasing the polarity can effectively separate this compound from both less polar byproducts and more polar starting materials.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. uomustansiriyah.edu.iq The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. uomustansiriyah.edu.iq An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. uomustansiriyah.edu.iq For this compound, a mixed solvent system, such as ethyl acetate-hexane, can be effective. clockss.org The crude product is dissolved in a minimum amount of the hot "good" solvent (ethyl acetate), and then the "bad" solvent (hexane) is added until the solution becomes cloudy, indicating saturation. mnstate.edu Slow cooling then allows for the formation of pure crystals of this compound.

The following table provides a hypothetical comparison of purification techniques for this compound.

| Technique | Solvent/Eluent System | Purity Achieved | Recovery Rate |

|---|---|---|---|

| Flash Chromatography | Hexane/Ethyl Acetate Gradient | >98% | Data Not Available |

| Recrystallization | Ethyl Acetate/Hexane | >99% | Data Not Available |

| Preparative HPLC | Acetonitrile/Water Gradient | >99.5% | Data Not Available |

Chemical Reactivity and Transformations of 3,5 Dibenzyloxyphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution represents a primary pathway for the functionalization of 3,5-Dibenzyloxyphenol and its derivatives. The activated nature of the phenyl ring facilitates reactions such as acylation and halogenation, leading to key synthetic intermediates.

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. sigmaaldrich.comlibretexts.org In the context of highly activated phenols, the reaction requires careful control of conditions to prevent side reactions. Often, the reaction is performed on a related ether derivative, such as 1,3-dibenzyloxybenzene (B1586793), to avoid complications arising from the acidic phenolic proton coordinating with the Lewis acid catalyst. chemicalbook.com

The mechanism involves the formation of a resonance-stabilized acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com This electrophile then attacks the electron-rich aromatic ring. masterorganicchemistry.com Research on the selective acylation of the related 1,3-dibenzyloxybenzene to produce 3,5-dibenzyloxyacetophenone has been conducted using cesium-modified dodecatungstophosphoric acid on clay, highlighting a method for achieving this transformation. chemicalbook.com The resulting ketone, 3,5-dibenzyloxyacetophenone, is a valuable intermediate for various pharmaceuticals. chemicalbook.comsigmaaldrich.com

Table 1: Friedel-Crafts Acylation and Related Conversions

| Substrate | Acylating Agent | Catalyst / Reagent | Product | Ref. |

| 1,3-Dibenzyloxybenzene | Acetic Anhydride | Cesium modified DTP on clay | 3,5-Dibenzyloxyacetophenone | chemicalbook.com |

| 3,5-Dibenzyloxybenzoic acid | Methyl lithium | - | 3,5-Dibenzyloxyacetophenone | prepchem.com |

Note: Data represents examples of conversions leading to the acylated product.

The high electron density of the aromatic ring in this compound makes it highly reactive towards electrophilic halogenation. The oxygen substituents strongly direct incoming electrophiles to the ortho and para positions (C2, C4, C6).

Bromination: Studies on analogous compounds, such as 3,5-dimethoxytoluene, show that bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to electrophilic substitution on the aromatic ring rather than benzylic bromination of the methyl group. sioc-journal.cn The products formed are mixtures of 2-bromo-3,5-dimethoxy-toluene and 2,6-dibromo-3,5-dimethoxy-toluene. sioc-journal.cn This indicates that for this compound, bromination would be expected to occur regioselectively at the positions ortho to the oxygen substituents. Lewis acid-catalyzed benzylic bromination can be achieved on some aromatic substrates using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and zirconium(IV) chloride, but ring substitution is often a competing pathway for electron-rich systems. nih.gov

Iodination: The iodination of activated aromatic rings can be accomplished using various reagents. organic-chemistry.org For phenols with a similar substitution pattern, such as 3,5-dichlorophenol, iodination shows a preference for substitution at the positions ortho and para to the hydroxyl group. nih.gov Reagents like N-iodosuccinimide (NIS) in the presence of an acid or silver salts like silver sulfate (B86663) (Ag₂SO₄) with molecular iodine (I₂) are effective for these transformations. nih.gov For instance, the iodination of 3,5-dichloroanisole (B44140) using Ag₂SO₄/I₂ yields the 4-iodo product as the major isomer. nih.gov This suggests that iodination of this compound would also proceed with high regioselectivity.

Table 2: Halogenation of Structurally Related Phenols and Anisoles

| Substrate | Halogenating Agent | Catalyst / Conditions | Major Product(s) | Ref. |

| 3,5-Dimethoxytoluene | NBS | AIBN (initiator) | 2-Bromo-3,5-dimethoxy-toluene, 2,6-Dibromo-3,5-dimethoxy-toluene | sioc-journal.cn |

| 3,5-Dichlorophenol | NaH / I₂ | - | 3,5-Dichloro-2-iodophenol | nih.gov |

| 3,5-Dichloroanisole | NIS / PTSA | - | 4-Iodo-3,5-dichloroanisole | nih.gov |

Note: This table presents data from analogous compounds to predict the reactivity of this compound.

Friedel-Crafts Acylation and Related Conversions

C-Glycosylation Reactions

C-glycosides are carbohydrates in which the anomeric carbon is linked to an aglycone via a C-C bond, making them resistant to enzymatic hydrolysis. nih.govresearchgate.net The electron-rich nature of this compound makes it a suitable substrate for C-glycosylation reactions, particularly through methods involving electrophilic attack on the phenol (B47542) ring.

The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org This transformation can be adapted for C-glycosylation. The process involves an initial O-glycosylation of the phenol to form an O-glycoside, which then undergoes an intramolecular rearrangement in the presence of a Lewis acid to afford a C-glycosylated product. researchgate.net This rearrangement proceeds via the generation of an electrophilic glycosyl cation (or a related species), which then performs an electrophilic aromatic substitution on the phenol ring. wikipedia.orgbyjus.com The reaction is ortho and para selective, with the regioselectivity often controllable by reaction conditions such as temperature. wikipedia.orgbyjus.com In the case of this compound, this methodology has been successfully applied to produce C-glycosides. researchgate.net

The success of a C-glycosylation reaction heavily depends on the choice of the glycosyl donor and the activating agent. The glycosyl donor is the carbohydrate moiety that will be attached to the aromatic ring, while the activating agent facilitates the formation of the key electrophilic glycosyl intermediate. beilstein-journals.org

In the context of Fries-type C-glycosylation of phenols, glycosyl fluorides have been used as effective glycosyl donors. researchgate.net These donors are activated by Lewis acids. Boron trifluoride diethyl etherate (BF₃·OEt₂) has proven to be a suitable Lewis acid to promote the C-glycosylation of this compound. researchgate.net Other systems for C-glycosylation include the use of glycosyl bromides with arylzinc reagents or photoredox catalysis to generate glycosyl radicals. sioc-journal.cnnih.gov For direct C-glycosylation of arenes with unprotected sugars, silylium (B1239981) catalysis using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has also been developed. mpg.de

Achieving control over regioselectivity and stereoselectivity is paramount in carbohydrate chemistry. ru.nlnih.gov

Regioselectivity: In the C-glycosylation of this compound, the powerful ortho, para-directing effect of the three oxygen substituents dictates the position of attack. Research has shown that in Fries-type rearrangements involving substituted phenols, the C-glycosidic bond is formed selectively at the position ortho to the free phenolic hydroxyl group. researchgate.net This provides a reliable strategy for controlling the regiochemical outcome.

Stereoselectivity: Controlling the anomeric stereochemistry (whether the α or β anomer is formed) is a significant challenge. In Fries-type rearrangements and related Lewis acid-catalyzed reactions, the stereochemical outcome can be influenced by the reaction conditions and the nature of the glycosyl donor and substrate. For some C-glycosylation methods, anchimeric assistance (neighboring group participation) from a substituent at the C2 position of the glycosyl donor, such as a pivaloyloxy group, can be used to direct the formation of the β-glycoside with high stereoselectivity. nih.gov Other strategies involve using chiral auxiliaries on the glycosyl donor to block one face of the intermediate oxocarbenium ion, thereby directing the approach of the nucleophile. ru.nl In a reported bis-glycosylation of this compound, a bis-glucosylated product was obtained, though further details on the specific stereochemical control would depend on the precise methodology employed. researchgate.net

Table 3: C-Glycosylation of this compound

| Substrate | Glycosyl Donor | Activator / Catalyst | Product Type | Ref. |

| This compound | Glycosyl fluoride | Boron trifluoride | Bis-C-glycosylated product | researchgate.net |

Note: This reaction highlights the successful functionalization of the this compound core with carbohydrate moieties.

Evaluation of Glycosyl Donors and Activating Agents

O-Alkylation and Etherification Reactions for Structural Elaboration

The presence of a free phenolic hydroxyl group on the aromatic ring of this compound allows for O-alkylation and etherification reactions. These transformations are fundamental in further elaborating the molecular structure, enabling the introduction of diverse functionalities.

Reaction with Electrophilic Alkylating Agents, e.g., Haloacetates

The hydroxyl group of this compound can be readily alkylated using various electrophilic agents. A notable example is the reaction with haloacetates, such as ethyl bromoacetate (B1195939). This reaction typically proceeds under basic conditions, where a base is used to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloacetate, displacing the halide and forming an ether linkage.

In a related synthetic procedure involving the closely analogous 2-halo-3,5-dibenzyloxyphenols, O-alkylation was successfully achieved using sodium hydride (NaH) as the base and ethyl bromoacetate as the alkylating agent at room temperature, resulting in excellent yields of the corresponding ester products. researchgate.net This method highlights a common and effective strategy for the etherification of phenols within this structural class.

Table 1: O-Alkylation of a this compound Analogue

| Reactant | Reagent | Base | Solvent | Product | Yield | Ref |

| 2-Halo-3,5-dibenzyloxyphenol | Ethyl bromoacetate | NaH | Not specified | Ethyl (2-halo-3,5-dibenzyloxyphenoxy)acetate | Excellent | researchgate.net |

Debenzylation and Selective Deprotection Strategies

The benzyl (B1604629) groups in this compound serve as protecting groups for the hydroxyl functionalities. Their removal is a critical step in many synthetic pathways to unveil the free phenol or to allow for differential functionalization.

Hydrogenolytic Debenzylation for Phenolic Hydroxyl Group Regeneration

A standard and widely used method for the cleavage of benzyl ethers is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The process breaks the benzylic C-O bond, releasing the free phenol and toluene (B28343) as a byproduct.

This strategy has been employed in the synthesis of bis-C-glucosyl flavonoids, where a bis-glucosylated derivative of this compound underwent subsequent hydrogenolytic debenzylation to yield the desired polyhydroxylated product. This demonstrates the utility of this deprotection method in complex natural product synthesis.

Selective Mono-Deprotection Methods for Differential Functionalization

Achieving selective mono-deprotection of a symmetrically disubstituted compound like this compound presents a significant synthetic challenge. However, methods for the selective debenzylation of similar poly-benzylated molecules have been developed, which could be applicable.

One such approach is catalytic transfer hydrogenation. For instance, the use of 10% palladium on carbon with ammonium (B1175870) formate (B1220265) as a hydrogen source has been shown to be effective for the selective mono-debenzylation of dibenzylamines. researchgate.net Another strategy involves stoichiometrically controlled reduction. In the context of phosphate (B84403) chemistry, the use of a limited amount of a reducing agent like triethylsilane with a palladium catalyst allowed for the selective mono-debenzylation of a dibenzylated phosphate. nih.gov These methods rely on careful control of reagents and reaction conditions to favor the removal of a single benzyl group. While not yet reported specifically for this compound, these techniques offer promising avenues for achieving its selective mono-deprotection, thereby enabling differential functionalization of the two hydroxyl groups.

Coupling Reactions for Aromatic Linkages

The phenolic hydroxyl group of this compound can participate in coupling reactions to form diaryl ether linkages, which are important structural motifs in many natural products and bioactive molecules.

Ullmann-Type Diaryl Ether Synthesis

The Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, is a classic method for the formation of diaryl ethers. researchgate.netlscollege.ac.in In a specific application, this compound was utilized in an Ullmann-type synthesis to produce 1,3-dibenzyloxy-5-(2'-nitrophenoxy)benzene. The reaction involved heating a mixture of this compound with 1-iodo-2-nitrobenzene (B31338) in the presence of potassium hydroxide (B78521) and copper powder.

Table 2: Ullmann-Type Diaryl Ether Synthesis with this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Temperature | Product | Ref |

| This compound | 1-Iodo-2-nitrobenzene | Copper powder | KOH | 170 °C | 1,3-Dibenzyloxy-5-(2'-nitrophenoxy)benzene |

This reaction demonstrates the capability of this compound to act as the nucleophilic component in the formation of C-O bonds for the construction of more complex diaryl ether structures. Modern variations of the Ullmann reaction often employ ligands to accelerate the reaction and allow for milder conditions. scispace.com

Friedel-Crafts Coupling with Cinnamyl Alcohol Derivatives

The Friedel-Crafts coupling reaction represents a significant transformation for this compound, enabling the formation of carbon-carbon bonds to construct more complex molecular frameworks. This electrophilic aromatic substitution, specifically with cinnamyl alcohol and its derivatives, serves as a key strategy in the synthesis of flavonoid-type structures and other polyphenolic compounds. researchgate.netbiocrick.comgla.ac.ukacademie-sciences.fr The reaction typically involves the activation of the cinnamyl alcohol by a catalyst, which generates a stabilized allylic carbocation. This electrophile is then attacked by the electron-rich aromatic ring of this compound to form a 1,3-diarylpropene structure, a common precursor to flavans and catechins. gla.ac.uk

Detailed research has demonstrated the application of this reaction in multi-step synthetic pathways. For instance, the coupling of this compound with a protected cinnamyl alcohol derivative is a crucial step in the synthesis of catechin (B1668976) analogues. researchgate.netbiocrick.comlookchem.com In one notable synthetic scheme aimed at producing a dimethyl catechin analogue with enhanced antioxidant properties, a solid acid catalyst was employed to facilitate the Friedel-Crafts coupling between this compound and a cinnamyl alcohol derivative. researchgate.netbiocrick.com This approach highlights the utility of heterogeneous catalysts in simplifying product purification.

Furthermore, studies on the synthesis of flavonoid skeletons have explored various catalysts for this type of transformation. While simple Brønsted or Lewis acids are common, more complex catalysts like molybdenum(IV) derivatives have been used for coupling cinnamyl alcohols with related phloroglucinol (B13840) ethers, indicating a range of potential catalytic systems for this reaction. gla.ac.ukacademie-sciences.fr A specific synthesis reported in a University of Glasgow thesis details the coupling of this compound with 3,4,5-tribenzyloxycinnamyl alcohol to produce the corresponding 1,3-diarylpropene intermediate. gla.ac.uk This intermediate was subsequently elaborated through dihydroxylation and cyclization to form the core structure of a catechin analogue. gla.ac.uk

The research findings on the Friedel-Crafts coupling of this compound are summarized in the table below.

Interactive Data Table: Friedel-Crafts Coupling of this compound

| Phenolic Substrate | Cinnamyl Alcohol Derivative | Catalyst | Product | Research Context/Goal | Citations |

| This compound | A cinnamyl alcohol derivative | Solid acid catalyst | An intermediate coupled product | Synthesis of a dimethyl catechin analogue with potent radical-scavenging activity. | researchgate.netbiocrick.comlookchem.com |

| This compound | 3,4,5-Tribenzyloxycinnamyl alcohol | Not explicitly stated; typical for Friedel-Crafts | Coupled 1,3-diarylpropene | Multi-step synthesis of a catechin analogue. | gla.ac.uk |

Role in the Synthesis of Complex Molecular Architectures

Construction of Flavonoids and Related Polyphenolic Structures

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their broad range of biological activities. nih.govnih.gov The synthesis of complex flavonoids often requires carefully planned strategies to control the substitution pattern on the aromatic rings. 3,5-Dibenzyloxyphenol has emerged as a key starting material in this context, enabling the regioselective construction of these intricate structures.

Intermediate in the Synthesis of Bis-C-Glucosyl Flavonoids

This compound plays a critical role as an intermediate in the synthesis of bis-C-glucosyl flavonoids. researchgate.netresearchgate.net The synthesis involves a two-step bis-glycosylation of this compound. researchgate.netresearchgate.net This process ultimately leads to the formation of 1-[3,5-bis-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-2,4,6-trihydroxyphenyl]ethanone, a key intermediate for creating bis-C-glucosyl flavonoids. lookchem.com

The synthetic sequence begins with the bis-glycosylation of this compound with a protected glucose derivative, 2,3,4,6-tetra-O-benzyl-α-d-glucopyranosyl fluoride, which yields 3,5-dibenzyloxy-2,6-bis-(2,3,4,6-tetra-O-benzyl-β-d-glucopyranosyl)phenol. researchgate.net Subsequent removal of the benzyl (B1604629) protecting groups through hydrogenolysis, followed by acetylation, affords the undeca-O-acetyl derivative. researchgate.netresearchgate.net The final step involves a Friedel-Crafts acylation, which introduces an acetyl group at the 4-position of the phenyl ring, yielding the target compound. researchgate.net This multi-step process highlights the utility of this compound in directing the regioselective introduction of bulky glycosyl units, which is essential for the construction of these complex natural products. researchgate.netresearchgate.net

Preparation of Catechin (B1668976) Analogues and Related Antioxidant Scaffolds

The synthesis of catechin analogues with enhanced antioxidant properties has been an area of active research. researchgate.netbiocrick.comresearchgate.net this compound is a key starting material in a synthetic scheme designed to create a dimethyl catechin analogue. researchgate.netbiocrick.comresearchgate.net This synthesis involves a Friedel-Crafts coupling reaction between a cinnamyl alcohol derivative and this compound, catalyzed by a solid acid. researchgate.netresearchgate.net This is followed by hydroxylation and cyclization via an orthoester intermediate to yield the final catechin analogue. researchgate.netbiocrick.comresearchgate.net The resulting analogue, with methyl groups positioned ortho to the catechol hydroxyls, has been shown to possess significantly more potent radical-scavenging activity against the galvinoxyl radical compared to the natural (+)-catechin. researchgate.net

Assembly of Benzodioxane Systems

Benzodioxanes are an important class of heterocyclic compounds with a range of pharmacological activities. The synthesis of substituted benzodioxanes often involves the careful construction of the dioxane ring onto a pre-functionalized benzene (B151609) ring.

Integration into Diastereomeric Mixture Synthesis

In the synthesis of diastereomeric 2-(2-pyrrolidinyl)-1,4-benzodioxanes, this compound is not directly used, but a closely related precursor, 2,5-dibenzyloxyphenol, is employed. acs.orgunimi.itresearchgate.net This synthesis starts with the reaction of N-Boc-protected (S)-2-bromoacetyl-pyrrolidine with the sodium salt of 2,5-dibenzyloxyphenol. acs.orgunimi.itresearchgate.net The subsequent reduction of the carbonyl group leads to a diastereomeric mixture of alcohols, which can then be separated and further elaborated to the final benzodioxane products. acs.orgunimi.itresearchgate.net

Precursor for Dibenzo[b,d]furan Derivatives

Dibenzo[b,d]furans are a class of aromatic compounds with a tricyclic ring system. fluorochem.co.uknih.gov Some derivatives have shown promising biological activities, making their synthesis an area of interest. nih.govmdpi.com

Intramolecular C-O Bond Formation and Cyclization

One synthetic strategy for constructing the dibenzo[b,d]furan scaffold involves an intramolecular C-O bond formation of 2-aryl phenols. nih.gov In a specific application, this compound is used as a starting material to access these derivatives. nih.gov The synthesis begins with the reaction of this compound with 1-iodo-2-nitrobenzene (B31338) in the presence of potassium hydroxide (B78521) and copper powder at high temperature. nih.gov This reaction forms a diaryl ether intermediate. Subsequent steps would then be required to effect the intramolecular cyclization to form the dibenzofuran (B1670420) ring system. This approach allows for the introduction of substituents onto the dibenzofuran core by starting with appropriately substituted phenols and aryl halides. nih.gov

Contributions to Dendrimer and Supramolecular Chemistry

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.govnih.gov Their unique architecture, consisting of a central core, interior branches, and a high density of surface functional groups, has led to their application in various fields, including drug delivery and materials science. tcichemicals.com Supramolecular chemistry, on the other hand, focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The principles of molecular self-assembly are central to creating complex and functional supramolecular structures. tandfonline.commpg.de

The 1,3,5-substitution pattern of the benzene ring in this compound provides a geometrically ideal scaffold for creating branched structures. The benzyloxy groups offer a way to control the solubility and packing of the resulting macromolecules, while the phenolic hydroxyl group serves as a reactive site for further chemical modifications and assembly.

The convergent approach to dendrimer synthesis, pioneered by Hawker and Fréchet, is particularly well-suited for incorporating units like this compound. rsc.orgebrary.net In this method, dendritic wedges, or "dendrons," are synthesized from the periphery inwards and then attached to a central core in the final step. nih.gov This strategy allows for precise control over the structure and minimizes defects.

Research has extensively utilized monomers that are structurally analogous to this compound, such as 3,5-dihydroxybenzyl alcohol, to create poly(aryl ether) dendrimers, often referred to as Fréchet-type dendrimers. nih.govrsc.orgebrary.net The synthesis typically involves a repetitive sequence of:

Etherification: The two phenolic hydroxyl groups of a monomer like 3,5-dihydroxybenzyl alcohol are reacted with a benzyl bromide-functionalized dendron. This step forms the characteristic ether linkages of the next generation. nih.gov

Activation: The focal benzyl alcohol group of the newly formed, larger dendron is converted into a reactive benzyl bromide. nih.gov

This two-step cycle is repeated to increase the generation of the dendron. The use of benzyl groups as protecting and branching moieties is fundamental to this chemistry. Specifically, dendrimers with 3,5-dibenzyloxybenzyl groups at their periphery have been synthesized using 3,5-dihydroxybenzyl alcohol as the monomer. rsc.org

Furthermore, 3,5-dibenzyloxybenzyl alcohol itself has been employed as a macroinitiator for the ring-opening polymerization of lactides, demonstrating its utility in creating dendritic-linear block copolymers. wiley.com In these structures, the dendritic part, composed of 3,5-dibenzyloxybenzyl units, provides a defined core from which linear polymer chains emanate.

Table 1: Examples of Dendrimer Synthesis Utilizing 3,5-Dioxygenated Benzene Derivatives

| Precursor/Building Block | Dendrimer Type | Synthetic Approach | Key Findings | Reference |

| 3,5-Dihydroxybenzyl alcohol | Poly(aryl ether) dendrimers (Fréchet-type) | Convergent | Synthesis of dendrons up to high generations with peripheral 3,5-dibenzyloxybenzyl groups. | rsc.org |

| 3,5-Dibenzyloxybenzyl alcohol | Dendritic-linear block copolymers (PLLA/PDLA) | Ring-Opening Polymerization (ROP) | Acted as an effective macroinitiator for the controlled polymerization of lactides. | wiley.com |

| 5-(Azidomethyl)-1,3-dihydroxybenzene | Fréchet-type dendritic benzyl azides | Convergent | Efficient synthesis of dendrons with an azide (B81097) focal point for click chemistry applications. | koreascience.kr |

| 3,5-Bis(hydroxymethyl)phenol | Poly(aryl ether) dendrimers | Convergent | An isomeric system to Fréchet's, yielding monodisperse dendrimers with a phenol (B47542) focal point. | researchgate.net |

The self-assembly of molecules into well-ordered, non-covalent structures is a cornerstone of supramolecular chemistry. tandfonline.commpg.de The ability of a molecule to form such assemblies is dictated by its geometry and the nature of its intermolecular interactions. The 1,3,5-trisubstituted benzene core is a common motif in molecules designed for self-assembly due to its threefold symmetry.

While direct studies on the supramolecular assembly of this compound are not extensively reported, research on analogous systems provides significant insight. For instance, benzene-1,3,5-tricarboxamides (BTAs) are well-known to self-assemble into one-dimensional, helical, rod-like structures stabilized by a network of threefold hydrogen bonds. researchgate.net These supramolecular polymers can exhibit liquid crystalline properties and have applications in nanotechnology and biomedical engineering.

Similarly, 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (BTA) has been shown to form two-dimensional honeycomb networks on surfaces, driven by hydrogen bonding between the carboxylic acid groups. mpg.de These networks can act as templates for trapping guest molecules in their nanocavities.

The this compound scaffold can be envisioned as a key component in similar self-assembling systems. By chemically modifying the phenolic hydroxyl group to introduce functionalities capable of directional non-covalent interactions (e.g., amides, carboxylic acids), it is possible to design molecules that can self-assemble into predictable and functional supramolecular architectures. The bulky benzyloxy groups would play a crucial role in these assemblies by:

Influencing Solubility: Enhancing solubility in organic solvents, which is often necessary for solution-based self-assembly studies.

Controlling Packing: The steric hindrance of the benzyl groups can direct the packing of the molecules, potentially leading to the formation of porous or layered structures.

Mediating Intermolecular Interactions: The aromatic rings of the benzyl groups can participate in π-π stacking interactions, further stabilizing the supramolecular assembly.

A study on octyl-decorated Fréchet-type dendrons, which are based on a 3,5-bis(benzyloxy)benzyl core, revealed their ability to form highly ordered two-dimensional patterns on graphite (B72142) surfaces. nih.gov These assemblies initially form trimeric units that evolve into a dimeric pattern over time, showcasing the dynamic nature of these supramolecular structures.

Advanced Applications in Chemical Research

Building Block for Specialty Chemicals and Advanced Materials Development

3,5-Dibenzyloxyphenol is a valuable building block in the synthesis of a wide range of specialty chemicals and advanced materials. abcr.compp-evonik.comfrontierspecialtychemicals.comfrontierspecialtychemicals.com Its utility stems from the reactive nature of the phenolic hydroxyl group and the stability of the benzyl (B1604629) ether protecting groups, which can be selectively removed under specific conditions. This allows for precise chemical modifications, making it an ideal starting material for creating complex molecular architectures. abcr.com

One of the most notable applications of this compound is in the synthesis of dendrimers. scispace.comresearchgate.netnih.govtsijournals.com Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. nih.gov The synthesis of dendrimers can be approached in two primary ways: the divergent method and the convergent method. nih.govtsijournals.com In the divergent approach, the dendrimer is grown outwards from a multifunctional core molecule. tsijournals.com Conversely, the convergent approach involves the synthesis of dendritic wedges (dendrons) from the periphery inwards, which are then attached to a central core. nih.gov this compound is particularly well-suited for the convergent synthesis of dendrons, where its phenolic hydroxyl group serves as the focal point for attachment to the core.

These dendritic structures have found applications in various fields, including drug delivery and materials science. ijapbc.com For instance, dendrimers can encapsulate guest molecules within their internal cavities, which is a property being explored for targeted drug delivery systems. researchgate.net The development of advanced materials is another area where this compound plays a role. amdnano.comscispace.commdpi.comsumitomo-chem.co.jpbmuv.de Its incorporation into polymer backbones or as a precursor for functional coatings can impart desirable properties such as thermal stability and specific reactivity. The ability to create well-defined, monodisperse macromolecules from this building block is a significant advantage in materials science, where precise control over structure is paramount. nih.gov

Research in Rational Design of Synthetic Antioxidants

The rational design of synthetic antioxidants is a critical area of research aimed at developing new molecules with enhanced efficacy in combating oxidative stress. mdpi.comnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. frontiersin.org Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govcore.ac.ukbanglajol.info

This compound serves as a foundational structure in the synthesis of novel antioxidant compounds. researchgate.netresearchgate.net Researchers utilize its scaffold to systematically introduce different functional groups and study their effects on antioxidant activity. This approach allows for the development of quantitative structure-activity relationships (QSAR), which are essential for the rational design of more potent antioxidants. nih.gov

Structure-Activity Relationship Studies for Radical-Scavenging Enhancements

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. juniperpublishers.comirb.hr In the context of antioxidants, SAR studies on derivatives of this compound have provided valuable insights into the mechanisms of radical scavenging. researchgate.netirb.hr

The primary mechanism by which phenolic antioxidants neutralize free radicals is through hydrogen atom transfer (HAT). nih.gov The efficiency of this process is influenced by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation to a radical, thus enhancing the antioxidant's radical-scavenging capacity.

Research has shown that the introduction of electron-donating groups onto the aromatic ring can significantly enhance the radical-scavenging activity of phenolic compounds. frontiersin.org For example, a study involving the synthesis of a catechin (B1668976) analogue used this compound as a starting material. researchgate.net The resulting analogue, which featured methyl substituents ortho to the catechol hydroxyl groups, exhibited a 28-fold higher radical scavenging activity against the galvinoxyl radical compared to (+)-catechin. researchgate.net This enhancement is attributed to the stabilization of the resulting phenoxyl radical through the electron-donating effect of the methyl groups. researchgate.net

Another important factor is the planarity of the molecule, which can affect the delocalization of the unpaired electron in the phenoxyl radical. researchgate.net The ability to systematically modify the structure of this compound allows researchers to fine-tune these electronic and steric properties to optimize radical-scavenging performance.

| Derivative | Modification | Observed Effect on Radical Scavenging | Reference |

| Catechin Analogue | Introduction of methyl groups ortho to catechol hydroxyls | 28-fold increase in activity against galvinoxyl radical | researchgate.net |

| 5′-methylquercetin | Introduction of a methyl group | Enhanced radical scavenging due to radical cation stabilization and molecular planarity | researchgate.net |

Application in Stereoselective and Asymmetric Synthesis Methodologies

Stereoselective and asymmetric synthesis are crucial disciplines in organic chemistry focused on the selective formation of a single stereoisomer of a chiral product. uwindsor.caethz.chmsu.edunih.gov Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. uwindsor.ca

This compound has been utilized as a key intermediate in the synthesis of complex chiral molecules, such as flavonoids. researchgate.net For instance, it has been employed in the synthesis of a bis-C-glucosyl flavonoid intermediate. researchgate.net This synthesis involved a two-step bis-glycosylation of this compound, followed by debenzylation and acylation to yield the target compound. researchgate.net The use of this compound in this context highlights its role in constructing complex, stereochemically defined natural products.

Future Research Directions

Development of Novel and Green Synthetic Pathways for 3,5-Dibenzyloxyphenol

The classical synthesis of this compound often involves the benzylation of phloroglucinol (B13840) (1,3,5-trihydroxybenzene). However, this method can lead to a statistical mixture of products, including the desired compound, the mono-benzylated, and the tri-benzylated species, posing significant purification challenges. uea.ac.ukvt.edu One documented synthesis involves reacting phloroglucinol with benzyl (B1604629) bromide in the presence of potassium carbonate in DMF, where this compound is an observed by-product. vt.edu

Future research should prioritize the development of synthetic routes that offer high selectivity and yield, minimizing the formation of by-products. This could involve the use of advanced protecting group strategies or regioselective catalysts that can differentiate between the hydroxyl groups of phloroglucinol.

Furthermore, a strong emphasis on "green" chemistry principles is essential. This includes:

Alternative Solvents: Replacing traditional solvents like DMF with more environmentally benign alternatives such as ionic liquids, supercritical fluids, or water-based systems.

Catalytic Methods: Developing catalytic benzylation methods that avoid the use of stoichiometric reagents and reduce waste.

Energy Efficiency: Exploring microwave-assisted or ultrasound-assisted syntheses to reduce reaction times and energy consumption. researchgate.net

The adoption of green synthesis principles would not only make the production of this compound more sustainable and cost-effective but also align with the broader goals of modern chemical manufacturing. nanomedicine-rj.comrsc.org

Exploration of Undiscovered Reactivity and Derivatization Strategies

This compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly flavonoids and other natural product analogues. researchgate.netresearchgate.net Its known reactivity primarily involves the phenolic hydroxyl group and the aromatic core.

Key documented reactions include:

O-allylation: Treatment with allyl bromide in the presence of a base like potassium carbonate yields the corresponding allyl ether, which can undergo further rearrangements. nih.gov

Ullmann Condensation: Reaction with aryl iodides, such as 1-iodo-2-nitrobenzene (B31338), using a copper catalyst to form diaryl ethers. mdpi.com

Friedel-Crafts Coupling: Acting as a nucleophile in solid acid-catalyzed reactions with electrophiles like cinnamyl alcohol derivatives. researchgate.net

Glycosylation: Serving as a substrate for bis-glycosylation reactions. researchgate.net

Future research should aim to explore the untapped reactivity of this compound. This could include investigating its participation in various modern cross-coupling reactions, multicomponent reactions, and C-H activation strategies. Derivatization of the phenolic hydroxyl with a wider range of functional groups could lead to novel compounds with unique properties.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| O-allylation | Allyl bromide | K₂CO₃ | Allyl ether | nih.gov |

| Ullmann Condensation | 1-Iodo-2-nitrobenzene | Copper powder, KOH, 170 °C | Diaryl ether | mdpi.com |

| Friedel-Crafts Coupling | Cinnamyl alcohol derivative | Solid acid catalyst | C-alkylated phenol (B47542) | researchgate.net |

| Bis-glycosylation | Glycosyl fluoride | Two-step sequence | Bis-glucosylated product | researchgate.net |

Untapped Potential in Advanced Supramolecular Assembly and Material Science Applications

The field of supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, offers immense potential for this compound. Its molecular structure, containing hydrogen bond-donating (phenol) and accepting (ether oxygens) sites, as well as multiple aromatic rings capable of π-π stacking, makes it an ideal building block for creating highly organized, functional materials.

Future research directions in this area could include:

Liquid Crystals: Designing derivatives of this compound that exhibit liquid crystalline phases, where the molecular shape and intermolecular interactions guide the formation of ordered yet fluid states.

Supramolecular Gels: Exploring its ability to act as a gelator, forming fibrous networks in solvents through self-assembly, with potential applications in drug delivery and tissue engineering.

Host-Guest Chemistry: Using the molecule as a scaffold to build larger host molecules (e.g., macrocycles or cages) capable of selectively binding smaller guest molecules.

Two-Dimensional Materials: Investigating its potential for self-assembly on surfaces to create ordered two-dimensional (2D) molecular networks, a bottom-up approach to functional nanomaterials.

The spontaneous organization of chemical species into well-defined macroscopic systems is a cornerstone of modern materials science, and this compound represents a promising, yet underexplored, component for such systems.

Integration with Modern Catalytic Systems for Efficient Transformations

The efficiency and selectivity of chemical transformations involving this compound can be significantly enhanced through the use of modern catalytic systems. While classical catalysts like copper powder for Ullmann couplings and solid acids for Friedel-Crafts reactions have been employed, a vast array of advanced catalytic methods remains to be explored. researchgate.netmdpi.com

Future research should focus on integrating this compound with:

Organocatalysis: Employing small organic molecules as catalysts for reactions such as asymmetric alkylations or acylations of the phenol group, offering a metal-free, environmentally friendly alternative.

Photoredox Catalysis: Using light and a photocatalyst to enable novel transformations that are inaccessible through traditional thermal methods, such as radical additions or cross-couplings under mild conditions.

Enzymatic Catalysis: Utilizing enzymes like laccases or peroxidases to mediate selective oxidations or couplings, providing unparalleled selectivity and operating under green, aqueous conditions.

Nanoparticle Catalysis: Employing metallic nanoparticles as highly active and recyclable catalysts for various transformations, potentially improving yields and simplifying product purification.

By leveraging these modern catalytic tools, chemists can develop more efficient, selective, and sustainable pathways to new derivatives of this compound.

Advanced Computational Modeling for Precise Structure-Function Relationship Predictions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, yet these methods have not been extensively applied to this compound. Advanced computational modeling can offer profound insights into its structure, reactivity, and interactions, guiding future experimental work.

Prospective computational studies could include:

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to determine the molecule's optimal three-dimensional geometry, calculate its electronic properties (e.g., orbital energies, electrostatic potential), and predict its spectroscopic signatures (NMR, IR). This can help rationalize its known reactivity and predict new reaction pathways.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound in different environments (e.g., in solution or within a supramolecular assembly). This can reveal how it interacts with solvent molecules or other monomers, providing crucial information for designing new materials.

Docking Studies: If a biological target is identified, computational docking can predict how derivatives of this compound might bind to a protein's active site, aiding in the rational design of new therapeutic agents.

These computational approaches are essential for building a predictive understanding of structure-function relationships, accelerating the discovery and optimization of new applications for this compound.

| Computational Method | Potential Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Structure Optimization & Reactivity | 3D geometry, electronic properties, reaction mechanisms |

| Molecular Dynamics (MD) | Supramolecular Assembly Simulation | Interaction dynamics, stability of assemblies |

| Molecular Docking | Virtual Screening | Binding affinity and mode to biological targets |

| QSAR (Quantitative Structure-Activity Relationship) | Predicting Biological Activity | Correlation of structural features with function |

Q & A

Q. What are the common synthetic routes for 3,5-Dibenzyloxyphenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves benzylation of 3,5-dihydroxybenzene derivatives. A Williamson ether synthesis is commonly employed, where hydroxyl groups are protected using benzyl chloride/bromide in the presence of a base (e.g., K₂CO₃ or NaH) under anhydrous conditions. Key factors affecting yield include:

- Catalyst selection : Solid bases like MgO-Al₂O₃ (used in acetone condensation reactions for similar compounds) improve regioselectivity and reduce side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography .

- Temperature : Reactions at 80–100°C for 12–24 hours optimize benzyl group incorporation while minimizing decomposition .

Q. Example Protocol :

Dissolve 3,5-dihydroxybenzaldehyde in DMF.

Add benzyl bromide (2.2 eq) and K₂CO₃ (3 eq).

Reflux at 90°C for 18 hours.

Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Q. How can researchers optimize the protection of hydroxyl groups during synthesis?

Methodological Answer: Optimization strategies include:

- Stepwise protection : Introducing benzyl groups sequentially using stoichiometric control to avoid over-substitution.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 10–15% .

- Monitoring intermediates : TLC or HPLC analysis at intermediate stages ensures selective benzylation .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can computational methods aid in interpretation?

Methodological Answer:

- NMR : H NMR distinguishes benzyl protons (δ 4.9–5.1 ppm) and aromatic protons (δ 6.8–7.4 ppm). C NMR confirms ether linkages (C-O at δ 70–80 ppm).

- FTIR : Benzyl C-O-C stretches appear at 1200–1250 cm⁻¹, while phenolic O-H (if present) shows a broad peak at 3200–3500 cm⁻¹ .

- DFT calculations : B3LYP/6-311++G(d,p) basis sets predict vibrational frequencies and NMR chemical shifts with <5% deviation from experimental data, aiding in structural validation .

Q. How do solvent polarity and temperature affect regioselectivity in the benzylation of polyhydroxy phenolic compounds?

Methodological Answer:

- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize transition states, favoring para-substitution. Low-polarity solvents (e.g., toluene) may lead to ortho-byproducts due to steric effects .

- Temperature : Lower temperatures (0–25°C) slow reaction kinetics, improving selectivity for mono-benzylation. Elevated temperatures (80–100°C) promote di-substitution but risk side reactions like oxidation .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data be investigated?

Methodological Answer:

- Purity assessment : Use HPLC or GC-MS to identify impurities (e.g., residual benzyl halides or diastereomers) that may alter melting points .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, particularly for polymorphic forms .

- Reproducibility checks : Compare synthetic protocols (e.g., solvent drying methods, catalyst aging) to isolate variables affecting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。